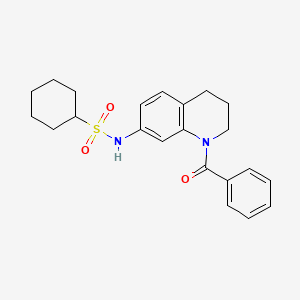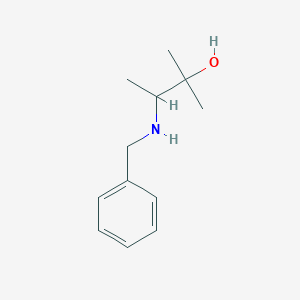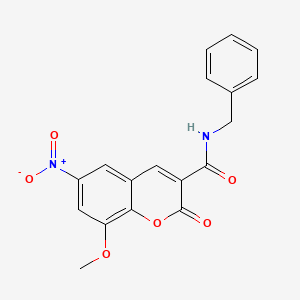
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide” is a complex organic compound. It contains a benzoyl group, a tetrahydroquinoline group, and a cyclohexanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The benzoyl group would contribute to the aromaticity of the molecule, while the tetrahydroquinoline group would introduce a bicyclic structure. The cyclohexanesulfonamide group would add another cyclic structure to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the tetrahydroquinoline could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Applications De Recherche Scientifique
Synthetic Applications
Cyclopropanation Processes : The compound has been explored in the context of synthesizing constrained amino acid systems, such as in the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid leading to novel heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalysis in Hantzsch Condensation : Research includes the development of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, highlighting the versatility of sulfonamide derivatives in catalytic roles (Goli-Jolodar, Shirini, & Seddighi, 2016).
Anticancer Agent Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been investigated, where the isoquinoline moiety plays a crucial role in the biological activity of these compounds (Redda, Gangapuram, & Ardley, 2010).
Biological Applications
Pro-Apoptotic Effects in Cancer Cells : The study of sulfonamide derivatives for their pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells signifies the therapeutic potential of these compounds in oncology (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Cytotoxicity of Thiosemicarbazone Derivatives : The synthesis and evaluation of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives for cytotoxic potency against cancer cell lines provide insight into the structure-activity relationships critical for designing effective anticancer agents (Pingaew, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1,3-4,8-9,13-14,16,20,23H,2,5-7,10-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSBVQWMORNWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole](/img/structure/B2946484.png)
![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)
![8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2946493.png)
![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)
![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)



